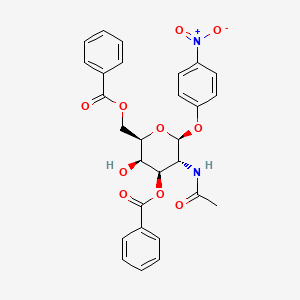

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside

Description

This compound is a β-D-galactopyranoside derivative featuring a 4-nitrophenyl aglycone, a 2-acetamido-2-deoxy sugar backbone, and benzoyl protective groups at the 3- and 6-hydroxyl positions. The benzoyl groups enhance stability and modulate solubility, while the 4-nitrophenyl moiety acts as a chromogenic leaving group, making it valuable in enzymatic assays for glycosidases .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLFNAQJLVCQA-ZJNQJMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyl esters.

Introduction of the 2-Acetamido Group: The 2-hydroxyl group is converted to an acetamido group through acetylation using acetic anhydride.

Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a glycosylation reaction, where 4-nitrophenol is reacted with the protected galactopyranoside in the presence of a promoter like silver triflate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and the corresponding deprotected sugar.

Reduction: 4-aminophenyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Substrate

One of the primary applications of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is as a substrate for various glycosidases. It is particularly useful in studying the activity of enzymes such as:

- α-N-acetylgalactosaminidase (α-NAGA) : This enzyme hydrolyzes the compound, making it an essential tool for understanding enzyme kinetics and mechanisms .

Case Study: Enzyme Kinetics

In research conducted by MDPI, the kinetics of α-NAGA were evaluated using this compound as a substrate. The study provided insights into the catalytic efficiency and substrate specificity of α-NAGA, which are crucial for therapeutic applications in lysosomal storage disorders .

Drug Development

The compound has potential implications in drug development due to its structural properties that allow for modifications leading to new therapeutic agents. Notably, its derivatives can be synthesized to enhance bioactivity against specific biological targets.

Table: Potential Derivatives for Drug Development

Diagnostics

This compound can also play a role in diagnostic applications, particularly in assays that require specific glycosidic cleavage. Its ability to release measurable products upon enzymatic action makes it suitable for quantitative assays.

Case Study: Diagnostic Assays

A study highlighted its use in developing assays to measure enzyme activity related to carbohydrate metabolism disorders. The release of nitrophenol upon hydrolysis provides a colorimetric change that can be quantified spectrophotometrically, aiding in diagnostic evaluations .

Glycobiology Research

In glycobiology, the compound serves as a model substrate for studying glycan interactions and modifications. Understanding these interactions is crucial for elucidating biological processes such as cell signaling and immune responses.

Table: Applications in Glycobiology Research

| Research Focus | Application | Impact |

|---|---|---|

| Cell Signaling | Investigating glycan-mediated signaling pathways | Enhanced understanding of cellular communication mechanisms |

| Immune Response | Studying glycan interactions with immune receptors | Potential development of immunotherapies |

Mechanism of Action

The compound acts as a substrate for glycosidases. The enzyme binds to the glycosidic bond and catalyzes its hydrolysis, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at 405 nm, allowing for quantitative analysis of enzyme activity.

Comparison with Similar Compounds

Acetylated Analogs

Example :

- 4-Nitrophenyl 2-Acetamido-3,6-Di-O-Acetyl-4-O-(2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranosyl)-2-Deoxy-β-D-Glucopyranoside (CAS 85193-88-0) Structural Differences: Acetyl groups replace benzoyl groups at the 3- and 6-positions. Physical Properties:

- Melting Point: 156–157°C (vs. benzoylated analog’s expected higher MP due to benzoyl’s bulkiness) .

- Optical Rotation: [α]²⁵D = -36.2 (CHCl₃) (similar to benzoylated analogs, suggesting conserved stereochemistry) .

Methoxybenzylidene-Protected Analogs

Example :

- 4-Nitrophenyl 2-Acetamido-4,6-O-p-Methoxybenzylidene-2-Deoxy-α-D-Galactopyranoside (CAS 59868-86-9) Structural Differences: A 4,6-O-methoxybenzylidene acetal replaces the benzoyl groups. Physical Properties:

- Molecular Weight: 460.44 g/mol (lower than benzoylated analog due to lighter protective groups) .

- Stability: Resists acidic conditions but cleaves under oxidative environments, unlike benzoyl esters .

Sulfated and Silylated Derivatives

Example :

- 4-Nitrophenyl (3-O-Sulfo-6-O-TBDPS-β-D-Galactopyranosyl)-(1→4)-2-Acetamido-2-Deoxy-6-O-TBDPS-β-D-Glucopyranoside (Compound 22) Structural Differences: Incorporates sulfated and tert-butyldiphenylsilyl (TBDPS) groups. Physical Properties:

- Solubility: Reduced in organic solvents due to sulfate’s hydrophilicity .

- Synthetic Yield: Not explicitly stated, but silylation typically requires anhydrous conditions . Applications: Used to study sulfated glycan interactions, a niche compared to benzoylated analogs’ broader enzymatic utility .

Unprotected or Minimally Protected Analogs

Example :

- 4-Nitrophenyl 2-Acetamido-2-Deoxy-β-D-Galactopyranoside (CAS 14948-96-0) Structural Differences: Lacks protective groups at the 3- and 6-positions. Physical Properties:

- Reactivity: Higher susceptibility to enzymatic hydrolysis due to free hydroxyl groups .

- Applications: Direct substrate for galactosidases but less stable in synthetic workflows .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : Benzoylated derivatives often require harsher conditions (e.g., benzoyl chloride, prolonged reaction times) compared to acetylated analogs, impacting yields .

Enzymatic Specificity: Bulky benzoyl groups reduce hydrolysis rates in glycosidase assays compared to acetylated or unprotected analogs, making them suitable for kinetic studies requiring slow turnover .

Chromogenic Properties : The 4-nitrophenyl group provides consistent UV-Vis detection across analogs, but benzoylated variants exhibit shifted λmax due to aromatic conjugation .

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-galactopyranoside (CAS Number: 132498-72-7) is a synthetic glycoside that has garnered attention for its biological activities and potential applications in various fields, particularly in biochemical research and enzymatic studies. This compound is characterized by its complex structure, which includes a nitrophenyl moiety and a galactopyranoside backbone.

- Molecular Formula : C28H26N2O10

- Molecular Weight : 550.51 g/mol

- Structure : The compound features a nitrophenyl group attached to a galactopyranoside unit, which is further modified with acetyl and benzoyl groups.

Enzymatic Hydrolysis

One of the primary areas of research surrounding this compound involves its interaction with specific enzymes. A study focused on the chemo-enzymatic production of derivatives involving β-N-acetylhexosaminidase demonstrated that 4-nitrophenyl derivatives serve as effective substrates for enzymatic hydrolysis. The kinetic parameters were evaluated, revealing significant insights into substrate specificity and enzyme efficiency.

Table: Enzyme Activity Data

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4-NP-β-GalNAc | 422 ± 17 |

| 4-NP-β-GlcNAc | 135.3 ± 5.5 |

| 2-NP-β-GalNAc | 417 ± 17 |

| 2-NP-β-GlcNAc | 156.6 ± 6.7 |

| 4-MU-β-GalNAc | 97.1 ± 4.6 |

This data indicates that the compound can be hydrolyzed efficiently by β-N-acetylhexosaminidase, highlighting its potential utility in enzymatic assays and biochemical applications .

Chromogenic Properties

4-Nitrophenyl compounds are known for their chromogenic properties, making them useful as substrates in colorimetric assays. This characteristic allows for the quantification of enzymatic activity through spectrophotometric measurements, where the release of nitrophenol can be monitored at specific wavelengths (e.g., 420 nm) during hydrolysis reactions .

Applications in Research

The compound has been utilized in various research contexts, particularly in studies examining glycosidic bonds and their biological implications. It serves as a model substrate to explore enzyme kinetics and substrate specificity in glycosidases, which are crucial for understanding carbohydrate metabolism and developing therapeutic agents targeting glycosidic pathways .

Case Study: Enzymatic Resolution of Glycosides

In a notable case study, researchers employed this compound to investigate the enzymatic resolution of α/β-substituted galactosamine derivatives. The study demonstrated that immobilized enzymes could effectively catalyze the hydrolysis of these glycosides, providing insights into enzyme stability and reusability in biocatalytic processes .

Case Study: Glycosidic Residues and Biological Activity

Another relevant study examined the role of glycosidic residues in influencing biological activity. It was found that modifications to the glycosidic structure could significantly alter the biological properties of related compounds, suggesting that structural variations in compounds like 4-nitrophenyl galactopyranosides could lead to diverse biological effects .

Q & A

Q. Q1. What synthetic strategies are commonly employed for preparing 4-nitrophenyl glycosides with benzoyl/acetyl protecting groups, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves:

- Stepwise protection : Benzoylation or acetylation of hydroxyl groups using benzoyl chloride or acetyl chloride in methanol/DCM under basic conditions (e.g., aqueous K₂CO₃) to control regioselectivity .

- Glycosylation : Coupling of the protected galactopyranosyl donor (e.g., glycosyl chloride or oxazoline intermediates) with 4-nitrophenol via Koenigs-Knorr or trichloroacetimidate methods, often catalyzed by TBAHS (tetrabutylammonium hydrogen sulfate) .

- Yield Optimization : Monitoring by TLC (e.g., heptane/acetone 3:7, Rf ~0.47) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of donor to acceptor) . Lower yields (~45%) may arise from incomplete deprotection or side reactions; purification via column chromatography (silica gel, gradient elution) is critical .

Q. Q2. How are NMR and HRMS used to confirm the structure of this compound, and what discrepancies might arise during analysis?

Methodological Answer:

- ¹H-NMR : Key signals include aromatic protons (δ 8.21–7.05 ppm for nitrophenyl), anomeric protons (δ 5.30 ppm, J₁,₂ = 6.0 Hz for β-configuration), and acetamido NH (δ 6.19 ppm, J = 8.8 Hz). Benzoyl groups show distinct aromatic splitting .

- ¹³C-NMR : Carbonyl resonances (δ 169–170 ppm for acetyl/benzoyl), anomeric carbons (δ 97–100 ppm), and nitrophenyl quaternary carbons (δ 142–161 ppm) .

- HRMS : Confirm molecular ion ([M+Na]⁺ expected m/z 779.2123; observed 779.2133) .

- Discrepancies : Minor shifts in melting points (e.g., observed 156–157°C vs. literature 155–156°C) may stem from polymorphic variations or impurities. Optical rotation ([α]²⁵D -36.2 vs. lit. -36.7) requires strict solvent control (CHCl₃ concentration) .

Advanced Research Questions

Q. Q3. How does this compound serve as a substrate for studying α-galactosidase or β-glucosidase activity, and what kinetic parameters are typically measured?

Methodological Answer:

- Enzyme Assays : The 4-nitrophenyl group acts as a chromogenic reporter. Upon glycosidic bond cleavage, released 4-nitrophenol is quantified spectrophotometrically at 405 nm (ε = 18,300 M⁻¹cm⁻¹ under alkaline conditions) .

- Kinetic Analysis : Measure initial rates (V₀) under varying substrate concentrations. Calculate Km and kcat using Michaelis-Menten or Lineweaver-Burk plots. Competitive inhibition studies (e.g., with galactose analogs) can elucidate active-site interactions .

- Substrate Specificity : Compare hydrolysis rates with derivatives (e.g., 2-nitrophenyl vs. 4-nitrophenyl analogs) to probe steric/electronic effects .

Q. Q4. What crystallographic techniques resolve structural ambiguities in benzoylated glycosides, and how do hydrogen-bonding patterns influence enzymatic recognition?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21/n space group) reveals bond angles, torsion angles (e.g., C7–C8–N3–N4 = 72.07°), and packing motifs. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution <1.0 Å .

- Hydrogen Bonding : Intra-/intermolecular H-bonds (e.g., N2–H2A⋯O3) stabilize the glycosidic conformation. π-Stacking between benzoyl/nitrophenyl groups may hinder enzyme access, impacting catalytic efficiency .

Q. Q5. How can transglycosylation reactions using this compound elucidate glycan biosynthesis pathways in glycoproteins?

Methodological Answer:

- Transglycosylation Probes : The compound’s benzoyl/acetyl groups mimic natural glycosylation intermediates. React with glycosyltransferases (e.g., β1-4 galactosyltransferase) in buffered systems (pH 7.4, 37°C) with UDP-Gal as a donor .

- Product Analysis : Use TLC (Rf comparison) or MALDI-TOF MS to detect elongated glycans. Competing hydrolysis (e.g., β-glucosidase) requires kinetic trapping with excess acceptor .

Data Contradiction & Troubleshooting

Q. Q6. How should researchers address inconsistencies in reported NMR shifts or optical rotations for this compound?

Methodological Answer:

- Standardization : Use identical solvents (e.g., CDCl₃ for NMR; CHCl₃ for [α]D) and concentrations. Calibrate instruments with certified reference materials (e.g., Bruker TopSpin 4.0 for NMR) .

- Impurity Check : Analyze by HPLC (C18 column, acetonitrile/water gradient) to detect acetyl/debenzoylation byproducts. Recrystallize from ethanol/DCM if needed .

Q. Q7. Why might enzymatic hydrolysis rates vary between batch syntheses, and how can this be mitigated?

Methodological Answer:

- Batch Variability : Trace moisture (hydrolyzes acetyl groups) or residual DCM (inhibits enzymes) alters substrate integrity. Dry under high vacuum (0.1 mmHg, 24 hr) and verify by Karl Fischer titration .

- Enzyme Purity : Use SDS-PAGE (>95% purity) and pre-incubate with inhibitors (e.g., 1 mM EDTA for metalloenzymes) to exclude confounding activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.